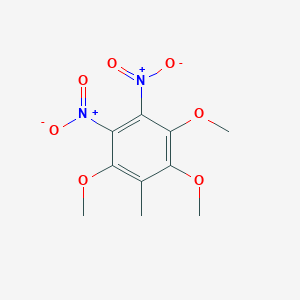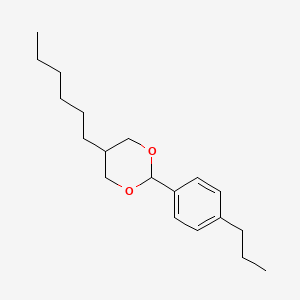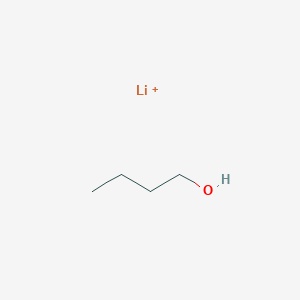
Lithium;butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;butan-1-ol is an organometallic compound that combines lithium with butan-1-ol, a primary alcohol
准备方法
Synthetic Routes and Reaction Conditions
Lithium;butan-1-ol can be synthesized through the reaction of lithium metal with butan-1-ol. The reaction typically occurs under an inert atmosphere to prevent oxidation of lithium. The general reaction is as follows:
2Li+2C4H9OH→2C4H9OLi+H2
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lithium hydride or lithium alkyls as starting materials. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
Lithium;butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium butanoate.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: this compound can reduce carbonyl compounds to alcohols.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Lithium butanoate.
Reduction: Primary alcohols.
Substitution: Various organolithium compounds.
科学研究应用
Lithium;butan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of lithium;butan-1-ol involves the transfer of lithium ions to various substrates, facilitating chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in target molecules. This process is crucial in many organic reactions, including reductions and substitutions.
相似化合物的比较
Similar Compounds
Lithium aluminum hydride: A strong reducing agent used in organic synthesis.
Lithium borohydride: Another reducing agent with similar applications.
Butan-2-ol: A secondary alcohol with different reactivity compared to butan-1-ol.
Uniqueness
Lithium;butan-1-ol is unique due to its combination of lithium’s reactivity and butan-1-ol’s properties as a primary alcohol. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
属性
CAS 编号 |
76276-44-3 |
|---|---|
分子式 |
C4H10LiO+ |
分子量 |
81.1 g/mol |
IUPAC 名称 |
lithium;butan-1-ol |
InChI |
InChI=1S/C4H10O.Li/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1 |
InChI 键 |
PXXZLSKKLXCGTK-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
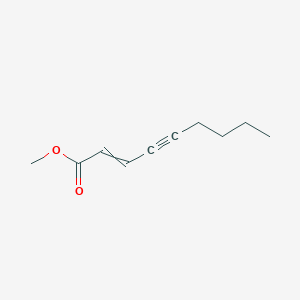
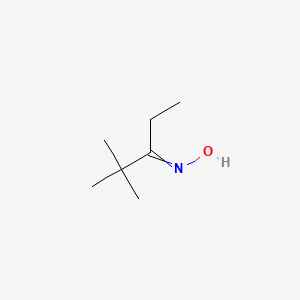
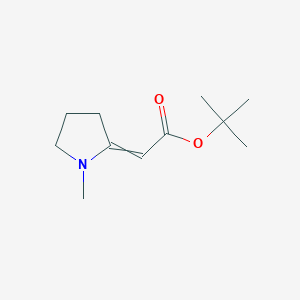
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
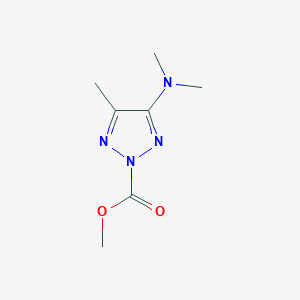
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
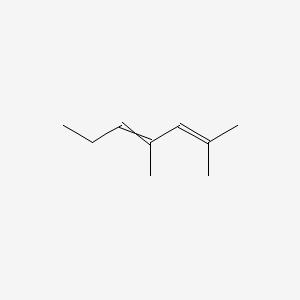
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
